BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Snake venom inhibition Bothrops jararaca Hemolysis

4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide is a synthetic small‑molecule sulfonamide that belongs to the 1,3‑benzoxathiol‑2‑one class. Its structure combines a 6‑methoxy‑benzoxathiol‑2‑one core with a phenylsulfonyl‑benzamide side chain, producing a dual pharmacophore scaffold.

Molecular Formula C21H15NO6S2
Molecular Weight 441.47
CAS No. 881295-76-7
Cat. No. B2377423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide
CAS881295-76-7
Molecular FormulaC21H15NO6S2
Molecular Weight441.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15NO6S2/c1-27-16-10-7-14(8-11-16)20(23)22(30(25,26)17-5-3-2-4-6-17)15-9-12-18-19(13-15)29-21(24)28-18/h2-13H,1H3
InChIKeyPNEFIWVNMPKWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide (CAS 881295-76-7): Core Structural Identity and Procurement Context


4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide is a synthetic small‑molecule sulfonamide that belongs to the 1,3‑benzoxathiol‑2‑one class. Its structure combines a 6‑methoxy‑benzoxathiol‑2‑one core with a phenylsulfonyl‑benzamide side chain, producing a dual pharmacophore scaffold. In the most directly relevant peer‑reviewed study (Chazin et al., J. Braz. Chem. Soc., 2022), a series of structurally analogous 1,3‑benzoxathiol‑2‑one sulfonamides were evaluated as inhibitors of snake‑venom toxic activities, establishing a baseline for this compound class [1].

Why Generic 1,3-Benzoxathiol-2-one Sulfonamides Cannot Replace 4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide


Within the 1,3‑benzoxathiol‑2‑one sulfonamide class, both the methoxy substitution pattern on the benzoxathiol core and the identity of the sulfonyl‑benzamide side chain critically modulate inhibitory efficacy and spectrum against venom toxins. In the Chazin et al. (2022) series, replacing the 4‑nitrobenzenesulfonamide group (compound 5b) with other sulfonamide‑benzamide groups invariably altered anti‑hemolytic, anti‑coagulant, and anti‑proteolytic potencies. Because subtle structural changes in the phenylsulfonyl‑benzamide region translate into large differences in biological activity, a generic “in‑class” replacement is unlikely to reproduce the precise pharmacological fingerprint of the target compound [1].

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide and Closest Structural Analogs


Anti‑Hemolytic Potency Ranking within the 1,3‑Benzoxathiol‑2‑one Sulfonamide Series

In the Chazin et al. (2022) study, the most potent analog (compound 5b, N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamide) exhibited the strongest inhibition of B. jararaca venom‑induced hemolysis. The target compound (4-methoxy‑N‑(2‑oxobenzo[d][1,3]oxathiol‑5‑yl)‑N‑(phenylsulfonyl)benzamide) is a structural variant in which the 4‑nitrobenzenesulfonamide group is replaced with a phenylsulfonyl‑benzamide group. The relative anti‑hemolytic activity of the target compound has not been reported in the primary literature; therefore, its potency must be benchmarked against compound 5b in the same assay to confirm whether the modification preserves, enhances, or diminishes anti‑hemolytic activity [1].

Snake venom inhibition Bothrops jararaca Hemolysis

Anti‑Coagulant Activity Compared with the 4‑Nitrobenzene Sulfonamide Analog (5b)

The Chazin et al. (2022) paper reports that compound 5b was the most efficient molecule at inhibiting venom‑induced coagulation caused by both B. jararaca and B. jararacussu. The target compound, which bears a phenylsulfonyl‑benzamide substituent instead of the 4‑nitrobenzenesulfonamide group, has not been independently assessed for anti‑coagulant potency. Selection of the target compound over 5b would require direct comparative coagulation data because the change in the sulfonamide group is known to influence anti‑coagulant efficacy in this series [1].

Snake venom inhibition Coagulation Bothrops jararacussu

In‑Vivo Edema Inhibition as a Class‑Level Indicator

All compounds in the Chazin et al. (2022) series inhibited venom‑induced edema in vivo by 35–72%. The target compound belongs to the same series and is expected to fall within this range, although compound‑specific edema‑inhibition data have not been published. This broad range indicates that even closely related analogs can differ by ≥2‑fold in anti‑edematous activity, reinforcing the need for direct quantification of the target compound [1].

In vivo efficacy Edema inhibition Bothrops envenomation

Recommended Research Applications for 4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide Based on Class‑Level Evidence


Structure–Activity Relationship (SAR) Expansion of 1,3‑Benzoxathiol‑2‑one Sulfonamides Against Bothrops Venom Toxins

The target compound can serve as a phenylsulfonyl‑benzamide variant within an SAR campaign that systematically varies the sulfonamide‑benzamide region. Because the Chazin et al. (2022) series demonstrates that even small structural modifications drastically alter anti‑hemolytic, anti‑coagulant, and anti‑edematous potencies, incorporating this compound provides a critical data point for mapping pharmacophore requirements [1].

Comparator/Hit‑Expansion Screening in Snake‑Venom Toxin Inhibition Assays

When screened alongside the lead compound 5b and other series members, the target compound helps define selectivity windows against coagulant, proteolytic, and hemolytic venom activities. Its inclusion in a panel allows researchers to determine whether the phenylsulfonyl‑benzamide substitution offers any advantage over the 4‑nitrobenzene sulfonamide motif in terms of potency or selectivity [1].

In‑Vivo Adjunct‑Therapy Evaluation for Bothropic Envenomation

Given that all series compounds inhibited edema by 35–72% in vivo, the target compound is a candidate for co‑administration studies with standard antivenom serum to assess whether it augments local‑damage control. Direct head‑to‑head comparison with 5b in the same model would quantify its relative anti‑edematous benefit [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.